molecular formula C14H27N3O5 B14219946 1,4,7-Trioxa-11,14,17-triazacycloicosane-12,16-dione CAS No. 832103-73-8

1,4,7-Trioxa-11,14,17-triazacycloicosane-12,16-dione

Katalognummer: B14219946
CAS-Nummer: 832103-73-8
Molekulargewicht: 317.38 g/mol
InChI-Schlüssel: KGPXREXGSOYPNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4,7-Trioxa-11,14,17-triazacycloicosane-12,16-dione is a complex organic compound with a unique structure that includes three oxygen atoms and three nitrogen atoms arranged in a cyclic formation

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7-Trioxa-11,14,17-triazacycloicosane-12,16-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired cyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors to maintain consistent reaction conditions and product quality.

Analyse Chemischer Reaktionen

Types of Reactions

1,4,7-Trioxa-11,14,17-triazacycloicosane-12,16-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can alter the oxidation state of the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by different atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound.

Wissenschaftliche Forschungsanwendungen

1,4,7-Trioxa-11,14,17-triazacycloicosane-12,16-dione has several applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of 1,4,7-Trioxa-11,14,17-triazacycloicosane-12,16-dione involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4,7-Trioxa-11,14,17-triazacyclooctadecane-2,5,8,11,14,17-hexone: A similar compound with a different ring size and additional functional groups.

    1,4,7-Trioxa-11,14,17-triazacyclohexadecane-2,5,8,11,14,17-hexone: Another related compound with variations in the ring structure and substituents.

Uniqueness

1,4,7-Trioxa-11,14,17-triazacycloicosane-12,16-dione is unique due to its specific ring size and the arrangement of oxygen and nitrogen atoms. This unique structure imparts distinctive chemical properties and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

832103-73-8

Molekularformel

C14H27N3O5

Molekulargewicht

317.38 g/mol

IUPAC-Name

1,4,7-trioxa-11,14,17-triazacycloicosane-12,16-dione

InChI

InChI=1S/C14H27N3O5/c18-13-11-15-12-14(19)17-4-2-6-21-8-10-22-9-7-20-5-1-3-16-13/h15H,1-12H2,(H,16,18)(H,17,19)

InChI-Schlüssel

KGPXREXGSOYPNO-UHFFFAOYSA-N

Kanonische SMILES

C1CNC(=O)CNCC(=O)NCCCOCCOCCOC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.